molecular formula C5H4BrN3 B6166739 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile CAS No. 1936486-86-0

5-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B6166739
CAS No.: 1936486-86-0
M. Wt: 186.01 g/mol
InChI Key: WHFUCNLCOXLDMV-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a valuable brominated pyrazole derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive bromine atom and an electron-withdrawing nitrile group on the pyrazole core, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig animations . Pyrazole derivatives are privileged scaffolds in pharmaceutical research, and this bromo-cyano functionalized analog is particularly useful for generating targeted libraries of novel heterocyclic compounds . Researchers utilize this compound in the synthesis of active pharmaceutical ingredients and agrochemicals, leveraging its balanced molecular properties for optimizing drug-like characteristics. The bromine substituent allows for efficient palladium-catalyzed functionalization, while the nitrile group can be further transformed into other valuable functional groups including tetrazoles, amides, and carboxylic acids, expanding its utility in chemical space exploration . The compound requires proper storage at 2-8°C under an inert atmosphere to maintain stability . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1936486-86-0

Molecular Formula

C5H4BrN3

Molecular Weight

186.01 g/mol

IUPAC Name

5-bromo-1-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C5H4BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,1H3

InChI Key

WHFUCNLCOXLDMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#N)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Biological Activities

5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile exhibits a range of biological activities that make it valuable in drug development:

1. Antitumor Activity

  • The compound has been identified as a precursor for phosphatidylinositol 3-kinase (PI3K) inhibitors, which are critical in cancer therapy due to their role in cell growth and metabolism. PI3K inhibitors can selectively target tumor cells, providing a therapeutic avenue for various cancers .

2. Anti-inflammatory Properties

  • Modifications of this compound have led to the development of inhibitors for release-activated calcium channels (CRAC), which are implicated in inflammatory diseases such as rheumatoid arthritis and asthma. The inhibition of CRAC channels can reduce inflammation by modulating calcium release and IL-2 activity .

3. Synthetic Intermediates

  • It serves as a versatile intermediate for synthesizing other biologically active compounds, allowing researchers to explore new therapeutic agents through structural modifications .

Case Studies

Several studies have documented the efficacy and applications of this compound:

Case Study 1: Development of PI3K Inhibitors

  • Researchers synthesized derivatives based on this compound, demonstrating potent inhibition of PI3K activity in vitro, leading to reduced proliferation of cancer cell lines.

Case Study 2: CRAC Channel Inhibition

  • A series of compounds derived from this compound were tested for their ability to inhibit CRAC channels, showing promising results in preclinical models for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile and its derivatives depends on the specific biological targetFor example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Positional Isomers

The positional isomers of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile demonstrate how substituent placement influences physicochemical properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Differences References
3-Bromo-1-methyl-1H-pyrazole-5-carbonitrile Br (3), CN (5) C₅H₄BrN₃ 186.01 Bromine at position 3 alters electronic distribution, potentially affecting reactivity in nucleophilic substitutions.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile Br (4), CN (3) C₅H₄BrN₃ 186.01 Bromine at position 4 may increase steric hindrance near the nitrile group, influencing crystal packing and solubility.

Key Insight : Bromine positioning impacts electronic effects (e.g., inductive withdrawal) and steric interactions, which can dictate selectivity in synthetic applications.

Pyrazole-3-carbonitrile Derivatives with Aromatic Substituents

describes 1H-pyrazole-3-carbonitrile derivatives substituted with aryl groups. A comparison of their physical properties reveals trends:

Compound Name Substituent Melting Point (°C) Molecular Formula Key Observations References
5-(4-Nitrophenyl)-1H-pyrazole-3-carbonitrile (2i) 4-NO₂Ph at position 5 231–233 C₁₀H₆N₄O₂ High melting point due to nitro group’s polarity and hydrogen-bonding capacity.
5-(4-Trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile (2k) 4-CF₃Ph at position 5 170–172 C₁₁H₆F₃N₃ Lower melting point compared to nitro derivatives, likely due to reduced polarity of CF₃.
This compound Br at position 5 Not reported C₅H₄BrN₃ Expected lower melting point than nitro-substituted analogs due to weaker intermolecular forces.

Key Insight: Electron-withdrawing groups (e.g., NO₂, CN) enhance thermal stability and melting points, whereas bulky substituents (e.g., CF₃) may reduce crystallinity.

Spectroscopic Characterization

  • ¹H NMR : Pyrazole protons typically resonate at δ 6.5–8.0 ppm, with deshielding observed near electron-withdrawing groups.
  • ¹³C NMR : Nitrile carbons appear at δ 115–120 ppm, while brominated carbons show upfield shifts due to electronegativity .

Biological Activity

5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom and a nitrile group, which contribute to its unique reactivity and potential biological applications. The presence of these functional groups allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves the inhibition of biofilm formation, which is crucial for bacterial virulence.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of enzymes involved in inflammatory pathways. It acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism is similar to that observed in other pyrazole derivatives known for their anti-inflammatory properties .

Anticancer Potential

This compound has shown promise in anticancer research, particularly as a pharmacophore in the design of new drugs targeting phosphatidylinositol-3-kinase (PI3K) pathways. PI3K inhibitors are known for their role in regulating cell growth and metabolism, making them valuable in cancer therapy . This compound's structural modifications can lead to enhanced activity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, reducing pro-inflammatory mediator production.
  • Receptor Interaction : The compound may interact with specific cell surface receptors, altering signal transduction pathways and affecting cellular responses.

Table: Summary of Biological Activities and Mechanisms

Activity TypeMechanism of ActionKey Findings
AntimicrobialInhibition of biofilm formationMIC values: 0.22 - 0.25 μg/mL against pathogens
Anti-inflammatoryEnzyme inhibition (anti-inflammatory pathways)Reduces production of pro-inflammatory mediators
AnticancerPI3K pathway inhibitionPotential as an anticancer agent

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile, and how do reaction conditions influence yield?

  • The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of 1-methyl-1H-pyrazole-3-carbonitrile derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) can yield the target compound . Reaction optimization should focus on solvent polarity, temperature, and stoichiometric ratios to maximize purity (>97%) and minimize byproducts like di-brominated analogs.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Use a combination of spectroscopic techniques:

  • NMR : Compare experimental 1^1H and 13^13C NMR shifts with computational predictions (e.g., DFT calculations) to validate the pyrazole ring and substituent positions .
  • Mass Spectrometry : Confirm the molecular ion peak at m/z 201 (C5_5H4_4BrN3_3) and fragmentation patterns .
  • IR Spectroscopy : Identify characteristic nitrile (C≡N) stretching vibrations near 2230 cm1^{-1} .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are effective. Purity ≥97% is achievable, as demonstrated in commercial batches . For trace impurities like unreacted precursors, HPLC with a C18 column and acetonitrile/water mobile phase is advised .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

  • Density Functional Theory (DFT) can predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO). For example, studies on analogous pyrazole-carbonitriles reveal that electron-withdrawing groups (e.g., Br, CN) lower the LUMO energy, enhancing reactivity in nucleophilic substitutions . Computational data should be cross-validated with experimental spectroscopic results to resolve discrepancies .

Q. What strategies mitigate solubility challenges during pharmacological evaluation of this compound?

  • The compound’s low aqueous solubility (due to the nitrile and bromine groups) can be addressed via:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug design : Introduce hydrolyzable esters at the methyl group to improve bioavailability .
    • Stability studies (e.g., pH 7.4 buffer, 37°C) should monitor degradation products using LC-MS .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carbonitrile analogs?

  • Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. For example:

  • Antimicrobial activity : A 3-bromo substituent may enhance activity compared to 5-bromo isomers due to steric effects .
  • Cytotoxicity : Batch-to-batch purity differences (e.g., 95% vs. 97%) can skew IC50_{50} values .
    • Standardize assays using reference compounds (e.g., ciprofloxacin for antimicrobial tests) and validate purity via orthogonal methods (HPLC, elemental analysis) .

Methodological Recommendations

  • Synthetic Optimization : Use ionic liquids (e.g., [bmim][BF4_4]) to enhance reaction yields, as demonstrated for related pyrazole syntheses (93% yield) .
  • Data Validation : Cross-reference computational predictions (DFT) with experimental crystallography to resolve structural ambiguities .
  • Biological Assays : Include positive controls and replicate experiments to account for batch variability .

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